
cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” is a complex organometallic compound It consists of a cyclopenta-1,3-diene ligand, a 1,2,3,4,5-pentafluorobenzene-6-ide ligand, and a titanium(4+) ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cyclopenta-1,3-diene with a titanium(4+) precursor in the presence of 1,2,3,4,5-pentafluorobenzene-6-ide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran or toluene at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors with precise control over temperature and pressure. The starting materials, cyclopenta-1,3-diene and 1,2,3,4,5-pentafluorobenzene-6-ide, are typically obtained from petrochemical sources or synthesized through established organic synthesis routes. The titanium(4+) precursor is often derived from titanium tetrachloride, which is a common industrial chemical.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often involving the titanium center.
Substitution: Ligands on the titanium center can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium(5+) or titanium(6+) complexes, while reduction may yield titanium(3+) or titanium(2+) complexes. Substitution reactions can result in a wide range of new organometallic compounds with different ligands.
Applications De Recherche Scientifique
The compound “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic reactions, such as polymerization and hydrogenation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Environmental Chemistry: The compound may be used in processes for the removal of pollutants or the conversion of waste materials into useful products.
Mécanisme D'action
The mechanism by which “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium ion can coordinate with different ligands, facilitating various chemical transformations. The cyclopenta-1,3-diene and 1,2,3,4,5-pentafluorobenzene-6-ide ligands play a crucial role in stabilizing the titanium center and modulating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopenta-1,3-diene;benzene-6-ide;titanium(4+)
- Cyclopenta-1,3-diene;1,2,3,4,5-tetrachlorobenzene-6-ide;titanium(4+)
- Cyclopenta-1,3-diene;1,2,3,4,5-hexafluorobenzene-6-ide;titanium(4+)
Uniqueness
The uniqueness of “cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)” lies in the presence of the 1,2,3,4,5-pentafluorobenzene-6-ide ligand, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in catalysis and materials science.
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBOHAXFGTHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F10Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
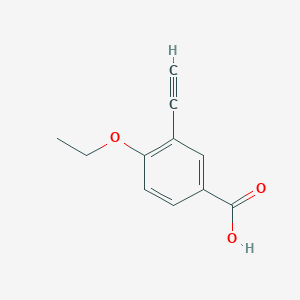
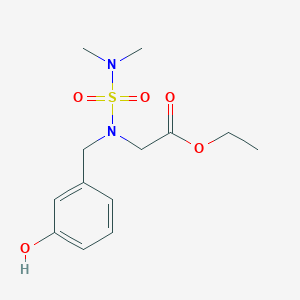
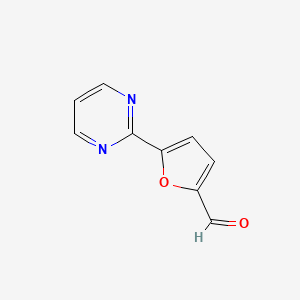
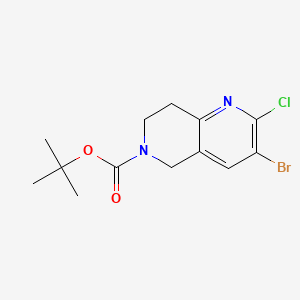




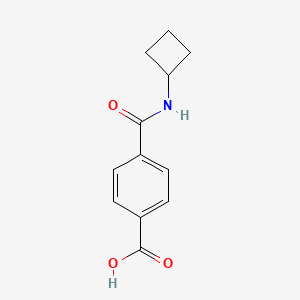

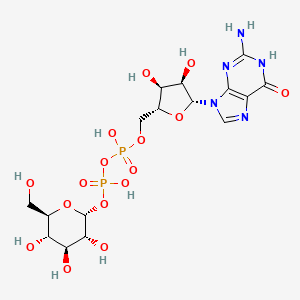
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)


